Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate
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Overview
Description
Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate is a complex organotin compound It is characterized by its unique structure, which includes multiple functional groups such as oxo, thio, and oxa groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate involves multiple steps. The process typically starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to a series of reactions, including esterification, thiolation, and stannylation, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment for precise temperature and pressure control, as well as purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The thio and oxa groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of new thioether or ether linkages.
Scientific Research Applications
Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized materials and coatings.
Mechanism of Action
The mechanism by which tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ditetradecyl 3,3’-Thiodipropionate
- 1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine
- Dodecyl 5-oxo-5-(tetradecylamino)pentanoate
Uniqueness
Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate is unique due to its combination of functional groups and the presence of a tin atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
83898-49-1 |
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Molecular Formula |
C63H124O6S3Sn |
Molecular Weight |
1192.6 g/mol |
IUPAC Name |
tetradecyl 3-[dodecyl-bis[(3-oxo-3-tetradecoxypropyl)sulfanyl]stannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C17H34O2S.C12H25.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-17(18)14-16-20;1-3-5-7-9-11-12-10-8-6-4-2;/h3*20H,2-16H2,1H3;1,3-12H2,2H3;/q;;;;+3/p-3 |
InChI Key |
DPVXTEOYLSQRFX-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCCCCCC)(SCCC(=O)OCCCCCCCCCCCCCC)SCCC(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
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